9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” is a synthetic organic compound that belongs to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound features a purine core substituted with a 2-methylpropyl group and a pyridin-2-ylmethylsulfanyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the Purine Core: Starting from commercially available purine derivatives, the core structure is constructed through cyclization reactions.
Substitution Reactions: Introduction of the 2-methylpropyl group and the pyridin-2-ylmethylsulfanyl group through nucleophilic substitution or other suitable methods.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or other functional groups, potentially altering the compound’s properties.
Substitution: Various substitution reactions can occur, especially at the purine core or the pyridine ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group could yield sulfoxides or sulfones, while substitution reactions might introduce new functional groups.
Scientific Research Applications
“9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use in studying purine metabolism or as a probe for biological assays.
Medicine: Investigation of its pharmacological properties, such as potential antiviral or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
6-Mercaptopurine: A purine analog used in chemotherapy.
Allopurinol: A purine derivative used to treat gout by inhibiting xanthine oxidase.
Uniqueness
“9-(2-Methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other purine derivatives. Its combination of a 2-methylpropyl group and a pyridin-2-ylmethylsulfanyl group is not commonly found in other compounds, potentially leading to novel applications and mechanisms of action.
Properties
CAS No. |
92580-99-9 |
---|---|
Molecular Formula |
C15H18N6S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
9-(2-methylpropyl)-6-(pyridin-2-ylmethylsulfanyl)purin-2-amine |
InChI |
InChI=1S/C15H18N6S/c1-10(2)7-21-9-18-12-13(21)19-15(16)20-14(12)22-8-11-5-3-4-6-17-11/h3-6,9-10H,7-8H2,1-2H3,(H2,16,19,20) |
InChI Key |
LXDUJBPGPHPPDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=NC2=C1N=C(N=C2SCC3=CC=CC=N3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.